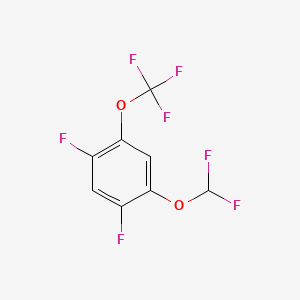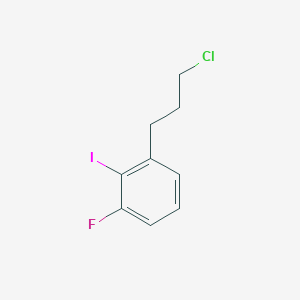
1-(3-Chloropropyl)-3-fluoro-2-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-3-fluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It features a benzene ring substituted with three different halogen atoms: chlorine, fluorine, and iodine. This unique combination of substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-fluoro-2-iodobenzene typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzene derivative followed by the introduction of the 3-chloropropyl group. The reaction conditions often involve the use of halogenating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) for iodination, and fluorinating agents like Selectfluor for fluorination. The 3-chloropropyl group can be introduced via nucleophilic substitution reactions using 3-chloropropyl bromide or chloride in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
1-(3-Chloropropyl)-3-fluoro-2-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can convert the halogenated benzene ring to a more saturated form.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with functional groups like amines, ethers, or thiols.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of dehalogenated or partially hydrogenated benzene derivatives.
Coupling Reactions: Formation of biaryl or alkyl-aryl compounds.
科学研究应用
1-(3-Chloropropyl)-3-fluoro-2-iodobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-3-fluoro-2-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The halogen atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions. The 3-chloropropyl group can act as a reactive site for further chemical modifications, enabling the compound to participate in various biochemical pathways.
相似化合物的比较
1-(3-Chloropropyl)-3-fluoro-2-iodobenzene can be compared with other halogenated benzene derivatives such as:
1-(3-Chloropropyl)-2-iodobenzene: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
1-(3-Chloropropyl)-3-fluorobenzene: Lacks the iodine atom, affecting its ability to participate in coupling reactions.
1-(3-Chloropropyl)-3-iodobenzene: Lacks the fluorine atom, influencing its electronic properties and interactions with molecular targets.
属性
分子式 |
C9H9ClFI |
|---|---|
分子量 |
298.52 g/mol |
IUPAC 名称 |
1-(3-chloropropyl)-3-fluoro-2-iodobenzene |
InChI |
InChI=1S/C9H9ClFI/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,2,4,6H2 |
InChI 键 |
CRJNLNXTPOPBDZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)I)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


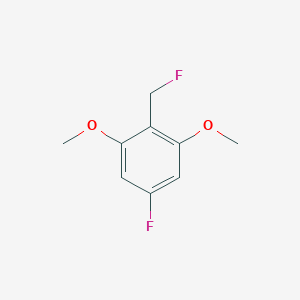
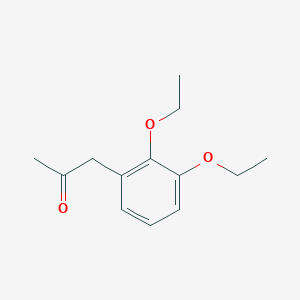
![1,1-dimethylethyl N-[cis-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate](/img/structure/B14062318.png)
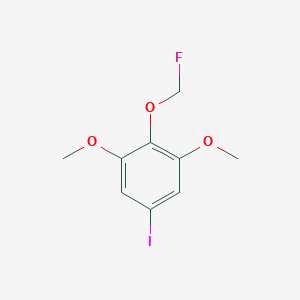
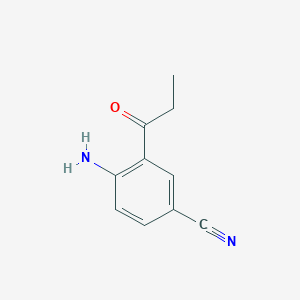
![6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide](/img/structure/B14062347.png)
![8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B14062362.png)
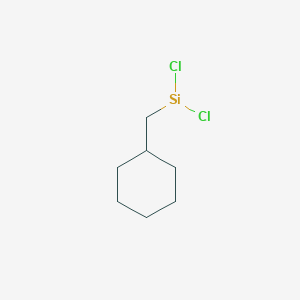
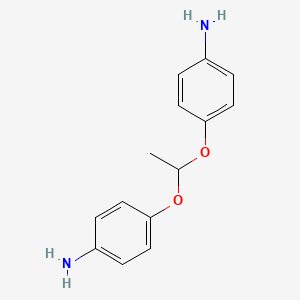
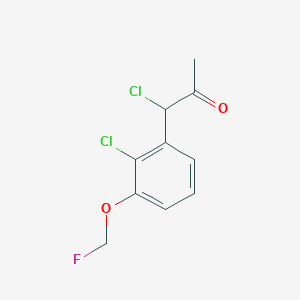
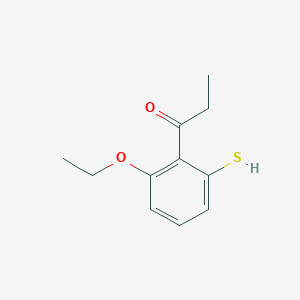
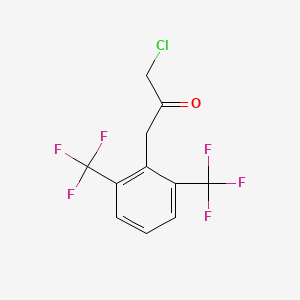
![(4R,4aS,7R,7aR,12bS)-7-((2,5,8,11,14,17,20-heptaoxadocosan-22-yl)oxy)-3-allyl-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol oxalate](/img/structure/B14062390.png)
